3,6-difluoro-2-methoxybenzyl bromide chemical structure and physicochemical properties
3,6-difluoro-2-methoxybenzyl bromide chemical structure and physicochemical properties
An In-Depth Technical Guide to 3,6-Difluoro-2-methoxybenzyl Bromide: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design and optimization.[1][2][3] Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, pKa, membrane permeability, and binding affinity.[1] 3,6-Difluoro-2-methoxybenzyl bromide emerges as a highly valuable reagent in this context. It serves as a specialized building block, enabling the precise introduction of a difluorinated, methoxy-substituted benzyl moiety. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and practical applications, grounded in established chemical principles.
Chemical Identity and Structure
Nomenclature and Identifiers
A clear understanding of a reagent begins with its fundamental identifiers. The key details for 3,6-difluoro-2-methoxybenzyl bromide are summarized below.
| Identifier | Value |
| IUPAC Name | 1-(Bromomethyl)-3,6-difluoro-2-methoxybenzene |
| CAS Number | 1261645-28-6[4][5] |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol [6][7] |
| SMILES | COC1=C(CBr)C(F)=CC=C1F |
| InChI Key | IQTBMXJVMUSGSL-UHFFFAOYSA-N[8] |
Molecular Structure Analysis
The structure of 3,6-difluoro-2-methoxybenzyl bromide is defined by three key functional groups attached to a benzene ring, each contributing to its unique reactivity profile:
-
Benzyl Bromide Group (-CH₂Br): This is the primary reactive site of the molecule. The bromine atom is an excellent leaving group, and the adjacent phenyl ring stabilizes the resulting partial positive charge on the benzylic carbon during nucleophilic substitution. This makes the compound a potent electrophile and an efficient alkylating agent.
-
Methoxy Group (-OCH₃): Positioned ortho to the benzyl bromide, the methoxy group is an electron-donating group. This electronic influence can modulate the reactivity of the benzylic position and affect the overall electronic properties of the aromatic ring.
-
Difluoro Substitution (-F): The two fluorine atoms are strong electron-withdrawing groups. Their presence significantly alters the electronic landscape of the aromatic ring, which is a critical consideration for both reactivity and the properties of the final molecule into which this group is incorporated. In medicinal chemistry, these fluorine atoms can block sites of metabolism and enhance binding interactions.[1][3]
Caption: Molecular structure of 3,6-difluoro-2-methoxybenzyl bromide.
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and use in reactions. While specific experimental data for this exact isomer is not widely published, we can infer its likely properties from closely related analogues.
| Property | Value / Observation | Source / Rationale |
| Appearance | White to cream crystalline solid or clear, pale yellow liquid. | Based on analogues like 3,5-difluoro-4-methoxybenzyl bromide[8][9] and 2-fluoro-6-methoxybenzyl bromide.[10] |
| Melting Point | Not available. Expected to be a low-melting solid. | Data for 2,6-difluorobenzyl bromide is 52-55 °C[11], while 3,5-difluoro-4-methoxybenzyl bromide is 36.5-42.5 °C.[8] |
| Boiling Point | Not available. | High molecular weight suggests a high boiling point, likely with decomposition at atmospheric pressure. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., THF, DCM, DMF, Ethyl Acetate). | Typical for halogenated aromatic compounds. |
| Stability | Moisture sensitive.[12] Stable under recommended storage conditions. | The benzyl bromide functional group can be susceptible to hydrolysis. |
Synthesis and Reactivity
Synthetic Pathways
The most common and direct method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene precursor. In this case, 3,6-difluoro-2-methoxytoluene would be the starting material.
Rationale for Method Selection: This pathway is favored for its efficiency and selectivity. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine radicals under initiation, which selectively promotes benzylic C-H bond halogenation over electrophilic aromatic substitution. A radical initiator, such as azobisisobutyronitrile (AIBN) or simply light (photochemical initiation), is required to start the chain reaction.[13]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Radical Bromination
This protocol is a representative example based on established methodologies for benzylic bromination.
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-difluoro-2-methoxytoluene (1.0 eq).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Solvent: Add a suitable solvent, such as carbon tetrachloride or cyclohexane, to the flask.
-
Reaction: Heat the mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling & Filtration: Allow the reaction to cool to room temperature. The by-product, succinimide, will precipitate. Filter the mixture to remove the solid.
-
Workup: Wash the filtrate with water and then with brine to remove any remaining water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure product.[13][14]
Core Reactivity: The Benzyl Bromide Moiety
The primary utility of 3,6-difluoro-2-methoxybenzyl bromide stems from its nature as a potent electrophile. It readily participates in nucleophilic substitution (SN2) reactions, where a nucleophile displaces the bromide ion.[15] This reactivity makes it an excellent agent for attaching the 3,6-difluoro-2-methoxybenzyl group to a wide range of molecules, particularly those containing heteroatoms like oxygen (alcohols, phenols) or nitrogen (amines).
Caption: Generalized SN2 reaction mechanism for benzyl bromide.
Applications in Research and Development
Role as a Fluorinated Building Block
The compound is primarily used as an intermediate in organic synthesis for the construction of more complex, biologically active molecules.[15] The strategic placement of fluorine atoms is a well-established method in drug discovery to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1] By using 3,6-difluoro-2-methoxybenzyl bromide, researchers can introduce a pre-functionalized, metabolically robust moiety into a lead compound in a single, efficient step.
Use in Williamson Ether Synthesis
A classic and highly reliable application is the Williamson ether synthesis, used to form an ether bond by reacting an alkoxide (deprotonated alcohol) with an alkyl halide.[16] This is a common strategy for protecting hydroxyl groups in multi-step syntheses or for creating ether-linked pharmacophores.
Experimental Protocol: General O-Alkylation
-
Alcohol Deprotonation: In a dry flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) in a dry, polar aprotic solvent such as DMF or THF.
-
Base Addition: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. Allow the mixture to stir for 30 minutes to ensure complete formation of the alkoxide.
-
Electrophile Addition: Slowly add a solution of 3,6-difluoro-2-methoxybenzyl bromide (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired ether.
Safety, Handling, and Storage
Benzyl bromides are hazardous reagents and must be handled with appropriate precautions. The information below is based on data for structurally similar and isomeric compounds.[17][18][19]
Hazard Identification
| Hazard Class | GHS Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[17][18] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[20] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[19] |
| General | Lachrymator | Substance increases the flow of tears.[18] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[18] An emergency eyewash station and safety shower must be readily accessible.[19]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18][21] For long-term stability, storage in a freezer under an inert atmosphere is often recommended.[22]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[19]
-
Stability: The compound is moisture-sensitive and can hydrolyze to the corresponding benzyl alcohol and hydrobromic acid.
Conclusion
3,6-Difluoro-2-methoxybenzyl bromide is a specialized and powerful reagent for the modern synthetic chemist. Its value lies in the convergence of a highly reactive benzyl bromide handle with a strategically fluorinated and functionalized aromatic ring. This combination provides a direct route to introduce a moiety known to confer desirable pharmacokinetic properties in drug candidates. A thorough understanding of its properties, reactivity, and stringent safety requirements is essential for its effective and safe utilization in the laboratory, ultimately enabling the synthesis of novel and potentially impactful molecules.
References
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NextSDS. (n.d.). 3,6-Difluoro-2-methoxybenzyl bromide — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 3-FLUORO-2-METHOXYBENZYL BROMIDE — Chemical Substance Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2,3-difluoro-6-methoxybenzyl bromide (C8H7BrF2O). Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. Retrieved from [Link]
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Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]
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Molbase. (n.d.). 2,6-Difluoro-4-methoxybenzyl bromide. Retrieved from [Link]
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ACS Publications. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
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Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Retrieved from [Link]
- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
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